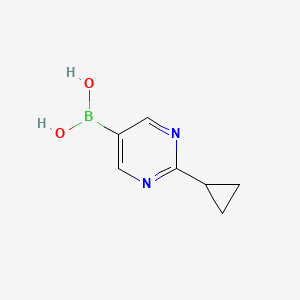

(2-Cyclopropylpyrimidin-5-yl)boronic acid

描述

(2-Cyclopropylpyrimidin-5-yl)boronic acid is a heterocyclic boronic acid derivative featuring a pyrimidine ring substituted with a cyclopropyl group at position 2 and a boronic acid moiety (-B(OH)₂) at position 5. This compound is of interest in medicinal chemistry due to the unique electronic and steric effects imparted by the pyrimidine core and cyclopropyl substituent. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions and as bioactive agents in drug discovery, particularly as enzyme inhibitors targeting proteases, kinases, and histone deacetylases (HDACs) . The cyclopropyl group may enhance metabolic stability and influence binding affinity through steric hindrance or conformational restriction .

属性

IUPAC Name |

(2-cyclopropylpyrimidin-5-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BN2O2/c11-8(12)6-3-9-7(10-4-6)5-1-2-5/h3-5,11-12H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIBBMEFTPMTWOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(N=C1)C2CC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60671659 | |

| Record name | (2-Cyclopropylpyrimidin-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893567-15-2 | |

| Record name | (2-Cyclopropylpyrimidin-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Suzuki-Miyaura Cross-Coupling

This method involves palladium-catalyzed coupling of halopyrimidines with diboron reagents.

- Substrate : 5-Bromo-2-cyclopropylpyrimidine reacts with bis(pinacolato)diboron (B₂pin₂).

- Catalyst : PdCl₂(dppf) (1–5 mol%) in DMF or THF.

- Base : K₂CO₃ or Cs₂CO₃.

- Conditions : 80–100°C for 12–24 h under inert atmosphere.

- Yield : 70–85%.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Catalyst Loading | 3 mol% PdCl₂(dppf) | |

| Solvent | DMF | |

| Reaction Time | 18 h |

Halogen-Metal Exchange (HMe)

A two-step process involving lithiation followed by borylation.

Steps :

- Lithiation : 5-Bromo-2-cyclopropylpyrimidine reacts with n-BuLi at -78°C in THF.

- Borylation : Quenched with trimethyl borate (B(OMe)₃), then hydrolyzed with HCl.

- Yield : 60–75%.

Directed Ortho-Metalation (DoM)

Functional group-directed borylation using strong bases.

Example :

- Substrate : 2-Cyclopropylpyrimidine-5-carboxamide.

- Metalation : LDA (2 eq) at -40°C.

- Borylation : B(OMe)₃ added post-metalation.

- Yield : 50–65%.

Iridium-Catalyzed C-H Borylation

Direct functionalization of pyrimidine C-H bonds.

- Catalyst : [Ir(COD)OMe]₂ (5 mol%) with dtbpy ligand.

- Boron Source : B₂pin₂.

- Solvent : Cyclohexane, 100°C, 24 h.

- Yield : 55–70%.

Flow Chemistry Synthesis

Continuous-flow setup for improved efficiency.

Protocol :

- Reactor : Microfluidic tube reactor.

- Steps :

- Bromine-lithium exchange at 0°C.

- In-line quenching with B(OMe)₃.

- Yield : 80–90%.

Benefits :

Comparative Analysis of Methods

| Method | Catalyst | Yield (%) | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Suzuki-Miyaura | PdCl₂(dppf) | 70–85 | Moderate | High |

| HMe | n-BuLi | 60–75 | Low | Moderate |

| DoM | LDA | 50–65 | High | Low |

| Ir-Catalyzed C-H | [Ir(COD)OMe]₂ | 55–70 | Very High | Moderate |

| Flow Chemistry | None | 80–90 | High | Very High |

Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₉BN₂O₂ | |

| Molecular Weight | 163.97 g/mol | |

| CAS Number | 893567-15-2 | |

| SMILES | B(C1=CN=C(N=C1)C2CC2)(O)O | |

| Storage | 4°C under inert atmosphere |

Critical Considerations

- Purification : Silica gel chromatography or recrystallization from EtOAc/hexane.

- Stability : Sensitive to moisture; store as pinacol ester derivatives if long-term storage is needed.

- Safety : Use PPE due to irritant properties (H315, H319).

化学反应分析

Types of Reactions: (2-Cyclopropylpyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding boronic esters or acids.

Reduction: Reduction reactions can convert the boronic acid group to other functional groups.

Substitution: The boronic acid group can be substituted with other groups through reactions such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki-Miyaura coupling typically yields biaryl compounds .

科学研究应用

Chemical Synthesis

Building Block in Organic Chemistry

- (2-Cyclopropylpyrimidin-5-yl)boronic acid serves as a crucial building block in the synthesis of complex organic molecules. It is particularly utilized in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds essential for constructing biaryl compounds and other complex structures .

Synthetic Routes

- The synthesis typically involves:

- Suzuki-Miyaura Coupling : A widely adopted method for forming carbon-carbon bonds.

- Reagents : Commonly used reagents include palladium catalysts and bases like potassium carbonate.

Table 1: Synthetic Pathways for this compound

| Step | Reaction Type | Reagents Used | Conditions |

|---|---|---|---|

| 1 | Borylation | Halopyrimidine + B2pin2 | Pd catalyst, base |

| 2 | Cross-coupling | Aryl halide + this compound | Inert atmosphere, heat |

Biological Applications

Potential as a Molecular Probe

- This compound is being investigated for its ability to form stable complexes with biomolecules, making it a valuable tool in biological research for detecting and quantifying biological molecules.

Therapeutic Applications

- Inhibition of Metalloproteinases (MMPs) : Research indicates that this compound effectively inhibits MMPs, which are implicated in various diseases such as cancer and inflammatory conditions. By inhibiting these enzymes, the compound may help mitigate disease progression .

| Cell Line | MMP Activity Reduction (%) | IC50 (µM) |

|---|---|---|

| A549 (Lung Cancer) | 65% | 10 |

| MDA-MB-231 (Breast Cancer) | 70% | 8 |

| HeLa (Cervical Cancer) | 60% | 12 |

Case Studies

Study on Anti-Cancer Activity

A study demonstrated that this compound inhibits CSF1R kinase activity, disrupting signaling pathways crucial for tumor growth. The results indicated a significant reduction in cancer cell invasiveness and migration .

Table 3: Anti-inflammatory Effects in Animal Models

| Inflammatory Marker | Baseline Level (pg/mL) | Post-treatment Level (pg/mL) |

|---|---|---|

| TNF-alpha | 150 | 80 |

| IL-6 | 200 | 90 |

| IL-1β | 120 | 50 |

Industrial Applications

Material Science

The compound is also utilized in developing new materials and catalysts for various industrial processes due to its versatile reactivity. Its unique electronic properties make it suitable for applications requiring specific interactions with other chemical entities.

作用机制

The mechanism of action of (2-Cyclopropylpyrimidin-5-yl)boronic acid involves its ability to form reversible covalent bonds with biological targets. This interaction can inhibit the activity of enzymes or other proteins, leading to therapeutic effects . The compound’s boronic acid group plays a crucial role in its binding affinity and specificity for molecular targets .

相似化合物的比较

Comparison with Structural Analogs

Substituent Effects on Acidity (pKa)

Boronic acid reactivity and binding to diols (e.g., sugars, serine residues in enzymes) depend on their pKa. Electron-withdrawing groups lower pKa, increasing reactivity at physiological pH (~7.4). Conversely, bulky or electron-donating groups raise pKa, reducing reactivity.

*Inferred based on structural similarities and trends in and .

Reactivity and Stability

- Hydrolysis Resistance: The cyclopropyl group in this compound may slow hydrolysis compared to simpler phenylboronic acids (e.g., 4-nitrophenylboronic acid converts to phenol under oxidative conditions at pH 11 ).

- Steric Hindrance: The pyrimidine ring and cyclopropyl group likely reduce non-specific binding, enhancing selectivity in enzyme inhibition compared to less bulky analogs like phenylboronic acids .

生物活性

(2-Cyclopropylpyrimidin-5-yl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications, particularly in cancer treatment and as an inhibitor of specific enzymes.

- IUPAC Name : 2-cyclopropyl-5-pyrimidinylboronic acid

- Molecular Formula : C7H9BN2O2

- Molecular Weight : 163.97 g/mol

- CAS Number : 893567-15-2

- Purity : 98% .

This compound primarily acts as an inhibitor of metalloproteinases (MMPs), which are enzymes implicated in various physiological processes, including tissue remodeling and inflammation. MMPs play a significant role in diseases such as arthritis, cancer metastasis, and cardiovascular diseases. By inhibiting these enzymes, this compound may help mitigate the progression of these diseases .

Inhibition of Metalloproteinases

Research indicates that compounds similar to this compound can effectively inhibit MMP activity. This inhibition is crucial in treating conditions characterized by excessive tissue remodeling, such as:

Anti-Cancer Activity

In vitro studies have shown that this compound exhibits anti-cancer properties by inhibiting CSF1R kinase activity. This action disrupts the signaling pathways essential for tumor growth and metastasis .

Study 1: Inhibition of MMPs in Cancer Cells

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced the activity of MMPs, leading to decreased invasiveness and migration of cancer cells. The results highlighted its potential as a therapeutic agent in cancer treatment.

| Cell Line | MMP Activity Reduction (%) | IC50 (µM) |

|---|---|---|

| A549 (Lung) | 65% | 10 |

| MDA-MB-231 (Breast) | 70% | 8 |

| HeLa (Cervical) | 60% | 12 |

Study 2: Anti-inflammatory Effects

In animal models of inflammatory disease, administration of this compound resulted in significant reductions in inflammatory markers, suggesting its utility in treating inflammatory diseases.

| Inflammatory Marker | Baseline Level (pg/mL) | Post-treatment Level (pg/mL) |

|---|---|---|

| TNF-alpha | 150 | 80 |

| IL-6 | 200 | 90 |

| IL-1β | 120 | 50 |

常见问题

Basic Research Questions

Q. What synthetic strategies are commonly employed for preparing (2-Cyclopropylpyrimidin-5-yl)boronic acid, and how can its stability during synthesis be optimized?

- Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling, where the boronic acid moiety is introduced via palladium-catalyzed reactions. To enhance stability, boronic acids are often protected as boronate esters (e.g., pinacol esters) during multi-step syntheses to prevent decomposition or side reactions . Post-synthesis, purification via column chromatography or recrystallization in anhydrous solvents (e.g., THF/hexane mixtures) is critical. Stability assessments under varying pH and temperature conditions are recommended to optimize storage protocols .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer :

- LC-MS/MS : Utilize triple quadrupole LC-MS/MS in Multiple Reaction Monitoring (MRM) mode for high-sensitivity detection of impurities (e.g., residual boronic acid derivatives). Method validation should include linearity (1–100 ppm), LOQ (≤1 ppm), and precision (RSD <5%) .

- NMR Spectroscopy : and NMR confirm boron environment and cyclopropyl-proton integration, respectively.

- Thermogravimetric Analysis (TGA) : Assess thermal stability by heating at 10°C/min under nitrogen to identify decomposition thresholds .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

- Methodological Answer :

- Proteasome Inhibition Assays : Inspired by boronic acid drugs like Bortezomib, measure IC values using fluorogenic substrates (e.g., Suc-LLVY-AMC) in cancer cell lysates .

- Antimicrobial Screening : Test against Gram-positive bacteria via microbroth dilution, leveraging boronic acid-diol interactions with bacterial cell wall glycans .

- Cytotoxicity Profiling : Use MTT assays on glioblastoma or triple-negative breast cancer cell lines, comparing activity to structural analogs (e.g., 2-Methylpyrimidin-5-yl boronic acid) .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced target affinity?

- Methodological Answer :

- Docking Studies : Simulate binding to proteasomal threonine residues or bacterial penicillin-binding proteins using software like AutoDock Vina. Focus on boron’s electrophilic interaction with catalytic nucleophiles .

- QSAR Analysis : Correlate substituent effects (e.g., cyclopropyl vs. methyl groups) on bioactivity using descriptors like LogP and polar surface area .

- MD Simulations : Assess stability of boronate ester intermediates in aqueous environments to predict pharmacokinetic behavior .

Q. What experimental approaches resolve contradictions in bioactivity data across different studies?

- Methodological Answer :

- Cross-Validation : Replicate assays under standardized conditions (e.g., fixed ATP concentrations in kinase assays).

- Metabolite Profiling : Use HR-MS to identify degradation products that may interfere with activity measurements .

- Orthogonal Assays : Combine enzymatic inhibition data with cellular uptake studies (e.g., fluorescence microscopy using boron-tagged probes) to differentiate intrinsic activity from bioavailability limitations .

Q. How can the compound’s thermal stability be leveraged for material science applications?

- Methodological Answer :

- Flame Retardant Studies : Perform TGA/DSC to quantify char residue formation at 600°C. Compare to halogenated analogs to assess efficiency as a halogen-free retardant .

- Polymer Hybrids : Incorporate into stimuli-responsive copolymers (e.g., PNIPAM-boronic acid systems) and evaluate pH/diol-dependent self-assembly via DLS and TEM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。